1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c1-7-3(10)8(2)5(12)9(6)4(7)11/h6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIABNKUJEJWEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N(C1=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of cyanuric acid with dimethylamine under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazinane-trione scaffold is highly modular. Key analogs include:
Key Observations :
- Electronic Effects: The amino group in the target compound enhances nucleophilicity compared to methyl or halogenated analogs, enabling reactions with electrophiles. Halogenated derivatives (e.g., 1-Cl) are electrophilic and react with amines or alcohols .
- Solubility: Amino and hydroxyl-containing derivatives (e.g., ribofuranosyl analog) exhibit higher polarity and water solubility, whereas allyl/propyl-substituted analogs are lipophilic .
Biological Activity
1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione is a triazine derivative that has garnered attention for its potential biological activities. Triazines are a class of compounds known for their diverse applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₅H₈N₄O₃
- Molecular Weight : 172.14 g/mol
- CAS Number : Not widely specified but related compounds are documented.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and coordination with metal ions, which can enhance its reactivity and bioavailability.
Key Mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains by interfering with their metabolic processes.
- Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity Data
Study 1: Antimicrobial Efficacy
In a study conducted by Alzchem Group, the antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Study 2: Antioxidant Potential
Research published in MDPI highlighted the antioxidant capabilities of the compound through DPPH radical scavenging assays. The findings revealed an IC50 value of 50 µg/mL, demonstrating that the compound effectively reduces oxidative stress by neutralizing free radicals .
Study 3: Enzyme Inhibition
A study focusing on enzyme inhibition reported that this compound exhibited a 75% inhibition rate on urease at a concentration of 100 µM. This suggests potential applications in treating conditions associated with elevated urease activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React brominated triazinane precursors (e.g., 1,3,5-tribromo derivatives) with methylamine or dimethylamine under basic conditions (e.g., NaOH/KCO) in polar aprotic solvents (DMF/THF) .
- Multi-component reactions : Combine thioureas, aldehydes, and carboxylic acids using FeCl·6HO as a catalyst. This method avoids harsh conditions and improves regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (60–80%) are achievable by controlling stoichiometry and temperature (80–100°C) .
Q. How can the structural and thermal stability of this compound be characterized?
- Methodology :
- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) to confirm the triazinane core and substituent positions .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically 200–300°C for triazinanes) under inert atmospheres to evaluate thermal stability .
- DSC : Identify phase transitions (e.g., melting points) and crystallinity .
Q. What spectroscopic techniques are most effective for purity assessment?
- Methodology :
- NMR (¹H/¹³C) : Detect characteristic peaks (e.g., NH at δ 5.5–6.5 ppm; carbonyls at δ 160–170 ppm) and quantify impurities .
- FT-IR : Confirm functional groups (e.g., C=O at 1700–1750 cm⁻¹, N-H at 3300–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What computational methods can predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4–5 eV for triazinanes) to predict redox behavior. Use B3LYP/6-311++G(d,p) basis sets for accuracy .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using Discovery Studio or AutoDock. Triazinanes often bind via hydrogen bonding and π-π stacking .
- Reaction path analysis : Apply Gaussian 16 to model substitution mechanisms (e.g., amine nucleophilic attack on brominated intermediates) .
Q. How does the compound’s substituent configuration influence its biological activity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying alkyl/aryl groups) and test against targets (e.g., HIV-1 reverse transcriptase). IC values correlate with substituent hydrophobicity and steric effects .
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., Ellman’s assay for proteases) to quantify inhibition kinetics (K values) .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. hydrolysis)?
- Methodology :
- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) to favor amine substitution (kinetic) or hydrolysis (thermodynamic) .
- pH modulation : Use buffered conditions (pH 7–9) to suppress acid/base-catalyzed side reactions .
- In situ monitoring : Employ ReactIR or NMR to track intermediates and adjust reagent addition rates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
